K-Ras(G12C) inhibitor 6, a small molecule designed to target the K-Ras protein, specifically addresses the G12C mutation prevalent in various cancers. K-Ras is a member of the Ras family of proteins, which play a crucial role in cell signaling pathways that control cell growth and differentiation. The G12C mutation results in a constitutively active form of K-Ras, leading to uncontrolled cell proliferation. Inhibitor 6 represents a novel approach to selectively inhibit this mutant form, thereby offering potential therapeutic benefits for patients with K-Ras-driven malignancies.
The development of K-Ras(G12C) inhibitor 6 stems from extensive research into covalent inhibitors targeting the unique cysteine residue at position 12 of the K-Ras protein. This research has been propelled by advances in medicinal chemistry and structural biology, which have allowed for the design of compounds that can selectively bind to and inhibit mutant forms of K-Ras while sparing wild-type variants .
K-Ras(G12C) inhibitor 6 is classified as a covalent inhibitor. This classification is significant because it indicates that the compound forms a stable bond with its target, leading to prolonged inhibition of the K-Ras protein's activity. Covalent inhibitors are particularly valuable in oncology as they can provide sustained therapeutic effects even at low concentrations.
The synthesis of K-Ras(G12C) inhibitor 6 involves the use of a disulfide-fragment-based screening approach, which allows for the identification of small molecules capable of covalently modifying cysteine residues. This method typically includes:
The synthesis process often involves:
K-Ras(G12C) inhibitor 6 features a molecular structure that enables it to fit into the allosteric pocket known as the switch II pocket (S-IIP). This pocket is critical for binding because it is located near the effector interaction regions of K-Ras, allowing for effective inhibition when occupied by the compound.
K-Ras(G12C) inhibitor 6 undergoes several key chemical reactions:
The kinetics of these reactions are characterized by:
K-Ras(G12C) inhibitor 6 operates by binding covalently to cysteine-12, effectively locking the K-Ras protein in an inactive GDP-bound state. This prevents nucleotide exchange and inhibits downstream signaling pathways associated with cell proliferation.
Data from pharmacokinetic studies indicate favorable absorption characteristics, while toxicity profiles are assessed through preclinical models .
K-Ras(G12C) inhibitor 6 has several applications in scientific research and clinical settings:
KRAS mutations drive ~25% of human cancers, with the G12C variant (glycine-to-cysteine substitution at codon 12) accounting for 39–59% of KRAS-mutated non-small cell lung cancer (NSCLC) and 1–4% of colorectal cancers [3] [9]. For decades, KRAS was deemed "undruggable" due to its smooth surface topology lacking deep hydrophobic pockets, picomolar affinity for GTP/GDP nucleotides (KD ~20 pM), and high intracellular GTP concentrations (400 μM) that outcompeted early nucleotide-competitive inhibitors [3] [7] [9]. Conventional strategies—including farnesyltransferase inhibitors (FTIs) targeting membrane localization and downstream MEK/PI3K inhibitors—yielded poor clinical outcomes due to compensatory resistance pathways and insufficient target engagement [9] [10].
A paradigm shift emerged in 2013 with the discovery of a cryptic "switch-II pocket" (S-IIP) beneath the effector-binding domain of GDP-bound KRASG12C [1] [8]. This pocket, formed by conformational flexibility in residues 60–76 (switch-II), enabled mutant-specific targeting. Ostrem et al. pioneered covalent allosteric inhibitors exploiting the mutant cysteine residue (Cys12) via disulfide-fragment screening [1] [10]. Compound 6Ostrem (3) became the first covalent inhibitor to bind S-IIP, trapping KRASG12C in its inactive GDP state and blocking SOS1-mediated nucleotide exchange and RAF activation [1] [8].
The discovery of K-Ras(G12C) inhibitor 6 (ARS-853) originated from a disulfide tethering screen of 480 electrophilic fragments against recombinant KRASG12C [1] [8]. Fragments 2E07 (1) and 6H05 (2) demonstrated selective covalent modification of Cys12 over wild-type KRAS. Structure-activity relationship (SAR) studies optimized 6H05 into 6Ostrem (3), validated via co-crystallography (PDB: 4LUC) [1]. Key interactions included:
Table 1: Evolution of Covalent KRASG12C Inhibitors from Early Fragments to ARS-853
Compound | Key Structural Features | Biochemical Kd (μM) | Cellular IC50 |
---|---|---|---|
2E07 (1) | Benzamide-disulfide | 1,200 | >100 μM |
6H05 (2) | Naphthalene-disulfide | 460 | >100 μM |
6Ostrem (3) | Pyridine-naphthalene-disulfide | 88 | >100 μM |
ARS-853 (6) | Acrylamide-quinazoline | 0.06 | 1.6 μM |
To improve potency and pharmacokinetics, Wellspring Bioscience replaced reversible disulfide warheads with irreversible acrylamides and vinyl sulfonamides [1] [6]. Compound 12Ostrem (5) incorporated an acrylamide group, achieving 100-fold greater protein modification than 6Ostrem [1]. Further optimization addressed metabolic hotspots (e.g., ortho-amino phenol) by introducing rigid bicyclic scaffolds:
Co-crystallography (PDB: 5F2E) confirmed ARS-853 binds GDP-KRASG12C with a Kd of 60 nM—a 600-fold improvement over early fragments—and suppressed pERK in H358 cells (IC50 = 1.6 μM) [1] [5] [8]. However, ARS-853 exhibited short plasma half-life (<20 min) and low oral bioavailability (F <2%), necessitating further optimization to ARS-1620 [5] [9].
Table 2: Resistance Mechanisms to KRASG12C Inhibitors like ARS-853
Resistance Mechanism | Key Alterations | Impact on Inhibitor 6 |
---|---|---|
Upstream RTK Reactivation | EGFR/HER2/MET-driven RAS activation | Bypasses KRASG12C blockade |
Secondary KRAS Mutations | Y96C, H95D/Q/R, R68S | Reduces S-IIP binding affinity |
MAPK Pathway Amplifications | BRAFV600E, MEKD67N | Restores ERK/RSK signaling |
Epigenetic Bypass | APC hypermethylation → Wnt/β-catenin activation | Sustains proliferation independent of KRAS |
CAS No.: 1986-70-5
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 5290-02-8
CAS No.:
CAS No.: 25309-44-8